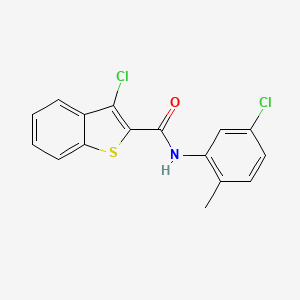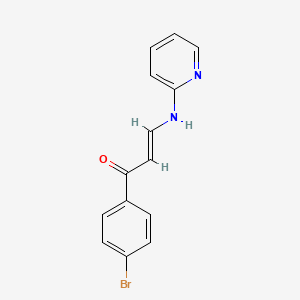
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has shown promising results in preclinical studies as a potential anticancer agent, and it is currently being investigated in clinical trials for the treatment of various types of cancer.
作用机制
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide inhibits the activity of CK2, which is overexpressed in many types of cancer. CK2 has been shown to promote cancer cell survival and proliferation by regulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting CK2, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide disrupts these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to have other biochemical and physiological effects. For example, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to inhibit the replication of the hepatitis C virus by targeting a host factor that is required for viral replication. N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has also been shown to have neuroprotective effects in preclinical models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide as a research tool is its specificity for CK2. Unlike other protein kinase inhibitors, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide does not inhibit other kinases at the concentrations used in most experiments. However, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has some limitations as a research tool. For example, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide is not cell-permeable, which limits its use in certain types of experiments. Additionally, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has some off-target effects at higher concentrations, which can complicate data interpretation.
未来方向
There are several potential future directions for research on N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide. One area of interest is the development of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide as a combination therapy with other anticancer agents. N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to enhance the efficacy of other agents in preclinical studies, and it is currently being investigated in clinical trials in combination with other agents. Another area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater anticancer activity. Finally, there is interest in exploring the potential therapeutic applications of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide in other diseases, such as viral infections and neurodegenerative diseases.
合成方法
The synthesis of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-ethyl-5-methylphenol, which is then reacted with chloroacetyl chloride to yield 3-ethyl-5-methylphenyl chloroacetate. The chloroacetate is then reacted with cyclopropylamine to yield N-cyclopropyl-3-ethyl-5-methylphenylacetamide. Finally, the amide is reacted with 2-(2-chloroethoxy)acetic acid to yield N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide.
科学研究应用
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and multiple myeloma. In these studies, N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and bortezomib.
属性
IUPAC Name |
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-11-6-10(2)7-13(8-11)17-9-14(16)15-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCGXLVYXNVMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)
![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)



![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)
